Lithium nicotinate is a lithium salt derived from nicotinic acid, also known as vitamin B3. This compound is classified under organic lithium compounds and has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its unique properties make it a subject of study for potential therapeutic applications and as a precursor in the synthesis of more complex chemical entities.
Lithium nicotinate can be synthesized from nicotinic acid, which is commonly found in various food sources such as meat, fish, and grains. The compound falls into the category of alkali metal salts, specifically those formed with organic acids. In terms of classification, it is recognized as a pharmaceutical compound due to its potential therapeutic uses.
Lithium nicotinate can be synthesized through several methods, primarily involving the reaction of lithium hydroxide or lithium carbonate with nicotinic acid. One efficient method includes:
This method allows for the production of high-purity lithium nicotinate suitable for further applications .
The molecular formula of lithium nicotinate is with a molecular weight of approximately 145.10 g/mol. The structure features a lithium ion coordinated to the carboxylate group of the nicotinate moiety.
Lithium nicotinate can participate in various chemical reactions due to the reactivity of both the lithium ion and the functional groups present in the nicotinate moiety:
The stability and reactivity of lithium nicotinate make it an interesting candidate for further chemical transformations .
The mechanism of action for lithium nicotinate primarily revolves around its role as a source of lithium ions in biological systems. Lithium ions are known to influence neurotransmitter release and neuronal excitability. In pharmacological contexts, lithium compounds have been used to treat bipolar disorder by stabilizing mood swings.
Lithium nicotinate exhibits distinct physical and chemical properties:
These properties underline its suitability for various applications in pharmaceuticals and materials science .
Lithium nicotinate has several applications across different scientific domains:
Lithium nicotinate (C₆H₄LiNO₂) crystallizes as a semihydrate complex with the formula [Li(C₆H₄NO₂)(H₂O)₀.₅]ₙ, adopting a two-dimensional layered architecture. Single-crystal X-ray diffraction reveals that lithium ions exhibit distorted tetrahedral coordination, binding to two oxygen atoms from nicotinate carboxylate groups, one pyridyl nitrogen atom, and one oxygen from a water molecule [3]. This coordination geometry facilitates the formation of infinite Li-O-Li chains, which propagate along the crystallographic c-axis. The crystal structure belongs to the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.82 Å, b = 10.24 Å, and c = 14.56 Å [3].
Notably, the lattice water molecules occupy interlayer spaces, forming hydrogen bonds with carboxylate oxygen atoms (O···O distance: 2.68–2.75 Å). This hydration stabilizes the layered structure and influences the compound’s dissolution behavior. Hirshfeld surface analysis confirms that O-H···O interactions comprise 58% of the total intermolecular contacts, while Li···O contacts account for 22%, underscoring the significance of both coordination bonds and hydrogen bonding in maintaining structural integrity [3]. The thermal stability of this semihydrate form persists up to 125°C, beyond which dehydration initiates, leading to an amorphous anhydrous phase.
Table 1: Crystallographic Parameters of Lithium Nicotinate Semihydrate
Parameter | Value |
---|---|
Empirical Formula | C₆H₅.₅LiNO₂.₅ |
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 6.82 Å, b = 10.24 Å, c = 14.56 Å |
Coordination Geometry | Distorted tetrahedral |
Dominant Intermolecular Interactions | O-H···O (58%), Li···O (22%) |
Thermal Stability | Up to 125°C |
Ionic cocrystallization (ICC) represents a materials science strategy to modulate lithium’s pharmacokinetics. Lithium nicotinate serves as a precursor in ICC systems, combining with pharmaceutically acceptable coformers like amino acids. For example, lithium nicotinate and l-proline form the ICC LNAPRO ([Li(C₆H₄NO₂)(C₅H₉NO₂)]ₙ) through solvent evaporation. This structure features extended coordination networks where lithium ions bridge nicotinate carboxylates and proline zwitterions, creating a stable framework that decelerates lithium release [1] [7].
Compared to lithium carbonate, ICCs like LNAPRO exhibit plateau-like pharmacokinetics in rodent studies, avoiding the sharp plasma concentration peaks associated with nephrotoxicity. This is attributed to the stronger coordination bonds (Li-O: 1.96–2.11 Å) between lithium and the carboxylate groups of nicotinate and proline, which resist immediate dissociation in vivo. The ICCs maintain therapeutically relevant lithium concentrations in the brain for 8–12 hours post-administration, enhancing central nervous system delivery while reducing renal accumulation [1]. Mechanistically, ICCs leverage the synergistic bioactivity of coformers: nicotinate’s vasodilatory effects may augment lithium’s neuroprotective properties by improving blood-brain barrier permeability [5] [7].
Table 2: Properties of Lithium Nicotinate-Derived Ionic Cocrystals
Property | Lithium Nicotinate | LNAPRO (Li Nicotinate-l-Proline ICC) | Lithium Carbonate |
---|---|---|---|
Crystal System | Orthorhombic | Monoclinic | Monoclinic |
Primary Bonds | Li-O/N (coordination) | Li-O (carboxylate bridges) | Ionic lattice |
In Vivo Release Profile | Biphasic | Plateau-like | Sharp peak-trough |
Brain Penetration | Moderate | Enhanced (+40%) | Low |
Plasma Half-life (rats) | 4.2 h | 8.7 h | 3.1 h |
The synthesis of lithium nicotinate employs three principal methodologies, each with distinct advantages and limitations:
Acid-Base Neutralization: The most industrially scalable method involves reacting nicotinic acid (3-pyridinecarboxylic acid) with lithium hydroxide in aqueous media. The reaction proceeds as:$$\ce{C6H5NO2 + LiOH -> C6H4LiNO2 + H2O}$$Crystallization at 90°C yields anhydrous lithium nicotinate with >98% purity. This route requires precise stoichiometry control to prevent residual acidity, which may induce polymorphism [4] [10].
Metathesis Reactions: Lithium nicotinate can be prepared by reacting sodium nicotinate with lithium sulfate. Although this avoids direct handling of strong bases, it introduces sodium contamination risks, necessitating recrystallization. The process exhibits lower atom economy (yield: 75–80%) compared to neutralization [3].
Direct Reaction of Lithium Salts: Ball milling lithium carbonate with nicotinic acid enables solvent-free synthesis. However, incomplete conversion due to CO₂ entrapment limits yield (70%). Variants using lithium salicylate as a starting material generate mixed-ligand ICCs directly but lack specificity for pure lithium nicotinate [1] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: